
4,4,4-Trifluoro-1-butanol
Overview
Description
4,4,4-Trifluoro-1-butanol is a fluorinated organic compound with the molecular formula C4H7F3O and a molecular weight of 128.09 g/mol . It is a colorless to light yellow liquid with a boiling point of 123°C and a density of 1.193 g/cm³ . This compound is known for its high electronegativity due to the presence of fluorine atoms, which makes it a valuable intermediate in various chemical processes .
Preparation Methods
4,4,4-Trifluoro-1-butanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound . Another method involves the catalytic coupling of 2,2,2-trifluoro-1-haloethane with 1-chloroethanol or the reaction of trifluorochloropropane with 1,2-dibromoethane .
Chemical Reactions Analysis
4,4,4-Trifluoro-1-butanol undergoes various chemical reactions, including:
Nucleophilic Substitution: In basic conditions, it reacts with electrophiles such as acyl chlorides and alkyl halides to form esters or ethers.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into other fluorinated alcohols or hydrocarbons.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-1-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-butanol involves its ability to form stable compounds through hydrogen bonding due to the high electronegativity of fluorine atoms . This property allows it to interact with various molecular targets and pathways, enhancing its effectiveness in medicinal and industrial applications .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-butanol can be compared with other fluorinated alcohols such as:
1,1,1-Trifluoro-2-propanol: Similar in structure but with different physical properties and applications.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains more fluorine atoms, leading to different reactivity and uses.
3,3,3-Trifluoro-1-propanol: Shorter carbon chain, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific balance of fluorine content and carbon chain length, making it suitable for a variety of specialized applications .
Properties
IUPAC Name |
4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFUGHXKNNIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196714 | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-18-7 | |
| Record name | 4,4,4-Trifluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





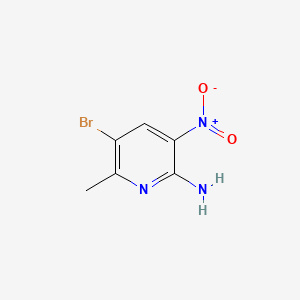
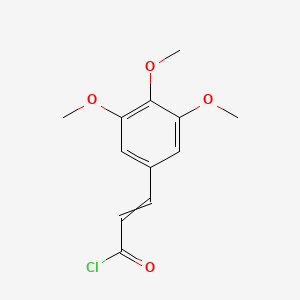

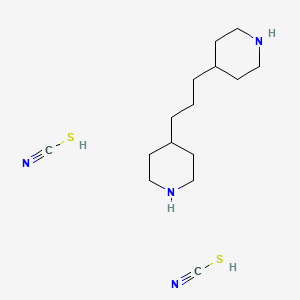
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
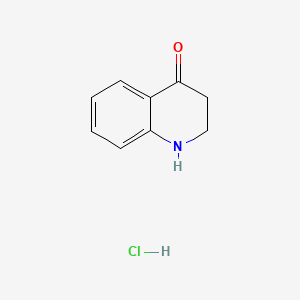


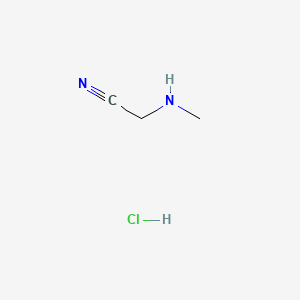
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)

